Boc-DL-Phg-OH
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Overview
Description
Boc-DL-Phg-OH, also known as N-tert-Butoxycarbonyl-DL-phenylglycine, is a derivative of glycine. It is a solid compound that appears as a white to off-white powder. This compound is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which protects the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Phg-OH typically involves the protection of the amino group of DL-phenylglycine with a tert-butoxycarbonyl group. This can be achieved through the reaction of DL-phenylglycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Phg-OH undergoes several types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding DL-phenylglycine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid is commonly used to remove the Boc group.
Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.
Substitution Reactions: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Hydrolysis: DL-phenylglycine
Coupling Reactions: Peptides with this compound as a residue
Substitution Reactions: Substituted phenyl derivatives
Scientific Research Applications
Boc-DL-Phg-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs.
Biochemical Studies: Used in studies involving enzyme-substrate interactions and protein folding.
Mechanism of Action
The primary function of Boc-DL-Phg-OH is to serve as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to yield the free amino group .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Phg-OH: The L-enantiomer of Boc-DL-Phg-OH.
Boc-Gly-OH: Boc-protected glycine.
Boc-Ala-OH: Boc-protected alanine.
Uniqueness
This compound is unique due to its DL-configuration, which means it contains both the D- and L- enantiomers of phenylglycine. This makes it versatile for use in various synthetic applications where racemic mixtures are required .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBFSNNENNQQIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957428 |
Source
|
Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3601-66-9 |
Source
|
Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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